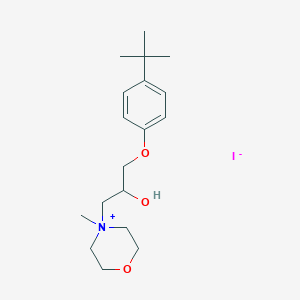

4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide

Description

Properties

IUPAC Name |

1-(4-tert-butylphenoxy)-3-(4-methylmorpholin-4-ium-4-yl)propan-2-ol;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30NO3.HI/c1-18(2,3)15-5-7-17(8-6-15)22-14-16(20)13-19(4)9-11-21-12-10-19;/h5-8,16,20H,9-14H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFGOOSIZSVFLA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(C[N+]2(CCOCC2)C)O.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then reacted with a morpholine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinones.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while substitution of the iodide ion can produce various substituted morpholine derivatives.

Scientific Research Applications

4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Medicine: It is being investigated for its potential therapeutic effects, including its use as an antimicrobial or anticancer agent.

Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide exerts its effects involves interactions with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and stability, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

- 4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholine

- 4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium chloride

Uniqueness

Compared to similar compounds, 4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide has unique properties due to the presence of the iodide ion. This ion can enhance the compound’s reactivity and facilitate its use in various chemical reactions. Additionally, the tert-butyl group provides steric hindrance, which can influence the compound’s interactions with other molecules .

Biological Activity

The compound 4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide is a quaternary ammonium salt that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, drawing from various studies to highlight its pharmacological relevance, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a morpholine core substituted with a tert-butylphenoxy group and a hydroxypropyl moiety. The presence of the iodide ion contributes to its solubility and biological activity. The molecular formula is , and it exhibits characteristics typical of quaternary ammonium compounds, such as antimicrobial and neuroactive properties.

Antimicrobial Activity

Research indicates that quaternary ammonium compounds often exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated that modifications in the alkyl chain length and functional groups could enhance their antibacterial efficacy against various pathogens. The specific activity of 4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide against common bacterial strains remains to be thoroughly investigated, but its structural analogs have shown promising results.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly in the context of neurodegenerative diseases. A related study on dual-target ligands with a similar scaffold revealed that certain derivatives could antagonize histamine H3 receptors (H3R) and inhibit monoamine oxidase B (MAO-B), which are both crucial in the modulation of neurotransmitter levels in the brain. For instance, DL76 , a compound structurally related to our target compound, exhibited good affinity for H3R with a Ki value of 38 nM and an IC50 for MAO-B inhibition at 48 nM . These findings suggest that 4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide may also possess similar neuroprotective properties.

The biological mechanisms underlying the activity of this compound can be inferred from studies on related compounds. The inhibition of MAO-B can lead to increased levels of dopamine, which is particularly beneficial in the treatment of Parkinson's disease. Additionally, antagonism of H3R may enhance dopaminergic signaling, providing a dual mechanism for potential therapeutic effects in neurodegenerative disorders.

Case Studies and Research Findings

Q & A

Q. What are the optimal synthesis routes for 4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide, and how can stereochemical control be achieved?

Methodological Answer: The synthesis typically involves a multi-step process:

Step 1 : Alkylation of 4-(tert-butyl)phenol with epichlorohydrin to introduce the 2-hydroxypropyl group.

Step 2 : Reaction with 4-methylmorpholine under basic conditions (e.g., K₂CO₃) to form the morpholinium core.

Step 3 : Quaternization with methyl iodide to yield the final iodide salt.

Q. Key Considerations :

- Stereochemical Control : Use chiral catalysts (e.g., (R)-BINOL) during the epoxide ring-opening step to enforce enantioselectivity .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization in ethanol ensures high purity (>98%).

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min. Retention time: ~8.2 min .

- NMR : ¹H NMR (DMSO-d₆) key peaks: δ 1.30 (s, 9H, tert-butyl), δ 3.45–3.70 (m, 8H, morpholine), δ 4.20 (d, 1H, -CH(OH)-) .

- Mass Spectrometry : ESI-MS (positive mode) m/z: [M-I]⁺ calculated 332.2, observed 332.1 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities, such as varying enzyme inhibition efficacies (e.g., IC₅₀ discrepancies)?

Methodological Answer: Discrepancies often arise from differences in assay conditions or structural analogs. To address this:

Standardize Assays : Use identical buffer systems (e.g., pH 7.4 PBS) and enzyme sources (e.g., recombinant human acetylcholinesterase) .

Structural Comparisons : Compare inhibition data with analogs (e.g., chloride or bromide salts) to assess counterion effects .

Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) .

Q. What computational approaches best predict the compound’s interactions with biological targets, such as protein binding pockets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with the target protein’s crystal structure (e.g., PDB ID: 4EY7). Key residues for binding: Tyr337, Trp86, and Glu202 .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds (<3.0 Å) and RMSD (<2.0 Å) .

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .

Q. How does the tert-butylphenoxy moiety influence the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability : Assess via accelerated stability testing (40°C/75% RH for 4 weeks). The tert-butyl group reduces hydrolysis rates by sterically shielding the ether bond .

- Oxidative Stability : Use H₂O₂ (1 mM) in PBS. LC-MS detects degradation products (e.g., quinone derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.